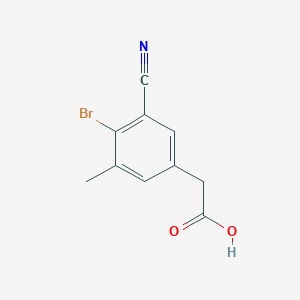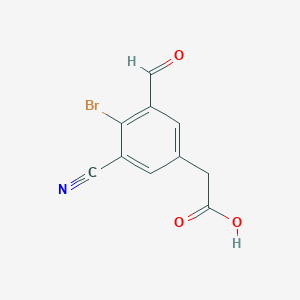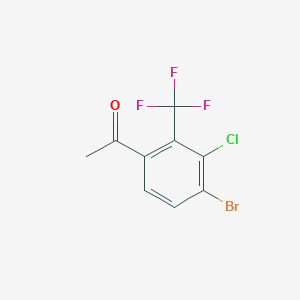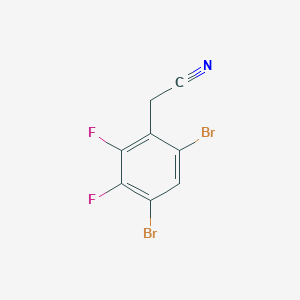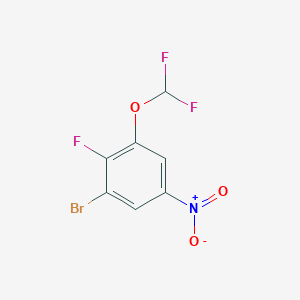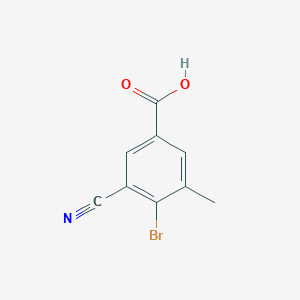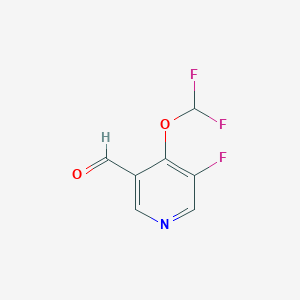
4-Difluoromethoxy-3-fluoro-5-formylpyridine
Overview
Description
4-Difluoromethoxy-3-fluoro-5-formylpyridine is a chemical compound with the molecular formula C7H4F3NO2 and a molecular weight of 191.11 g/mol. This compound features a pyridine ring substituted with a formyl group, a difluoromethoxy group, and a fluoro group. It is widely used in scientific research due to its unique molecular structure and diverse applications.
Preparation Methods
The synthesis of 4-Difluoromethoxy-3-fluoro-5-formylpyridine typically involves the introduction of the difluoromethoxy and fluoro groups onto the pyridine ring, followed by the formylation of the ring. Specific synthetic routes and reaction conditions can vary, but common methods include:
Radical trifluoromethylation:
Formylation reactions: These reactions introduce formyl groups onto the pyridine ring, often using reagents such as formic acid or formyl chloride under specific conditions.
Chemical Reactions Analysis
4-Difluoromethoxy-3-fluoro-5-formylpyridine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro and difluoromethoxy groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Difluoromethoxy-3-fluoro-5-formylpyridine has a wide range of scientific research applications, including:
Drug discovery: Its unique structure makes it a valuable intermediate in the synthesis of pharmaceutical compounds.
Catalysis: It is used as a catalyst or catalyst precursor in various chemical reactions.
Material synthesis: The compound is employed in the development of new materials with specific properties.
Biological research: It is used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-Difluoromethoxy-3-fluoro-5-formylpyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to form covalent bonds with target molecules, altering their structure and function. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Difluoromethoxy-3-fluoro-5-formylpyridine can be compared with similar compounds such as:
4-Difluoromethoxy-2-fluoro-5-formylpyridine: This compound has a similar structure but with the fluoro group in a different position on the pyridine ring.
4-Difluoromethoxy-5-fluoro-2-formylpyridine: Another similar compound with the formyl group in a different position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
IUPAC Name |
4-(difluoromethoxy)-5-fluoropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-5-2-11-1-4(3-12)6(5)13-7(9)10/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWYYHGOPIRKII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)OC(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



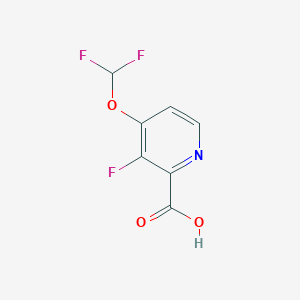
![4-Chloro-5-fluoro-1H-benzo[d]imidazole](/img/structure/B1410387.png)
